molecular formula C9H5F2NO2 B2921584 3-Cyano-2-(difluoromethyl)benzoic acid CAS No. 2248325-16-6

3-Cyano-2-(difluoromethyl)benzoic acid

Cat. No.: B2921584
CAS No.: 2248325-16-6
M. Wt: 197.141
InChI Key: QRCJSCDAUGCSLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-2-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C9H5F2NO2 It is characterized by the presence of a cyano group (-CN) and a difluoromethyl group (-CF2H) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2-(difluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the cyano group and the difluoromethyl group onto the benzoic acid ring through a series of substitution reactions. For instance, starting from a halogenated benzoic acid derivative, the cyano group can be introduced via nucleophilic substitution using a cyanide source such as sodium cyanide (NaCN) or potassium cyanide (KCN). The difluoromethyl group can be introduced using difluoromethylating agents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purityThe scalability of the process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or difluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

3-Cyano-2-(difluoromethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs with specific target activities.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyano-2-(difluoromethyl)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The cyano group and difluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic effects or biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-2-(trifluoromethyl)benzoic acid
  • 2-Cyano-3-(difluoromethyl)benzoic acid
  • 3-Bromo-2-(difluoromethyl)benzoic acid

Uniqueness

3-Cyano-2-(difluoromethyl)benzoic acid is unique due to the specific positioning of the cyano and difluoromethyl groups on the benzoic acid ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .

Properties

IUPAC Name

3-cyano-2-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-8(11)7-5(4-12)2-1-3-6(7)9(13)14/h1-3,8H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCJSCDAUGCSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)C(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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